Fura Red

描述

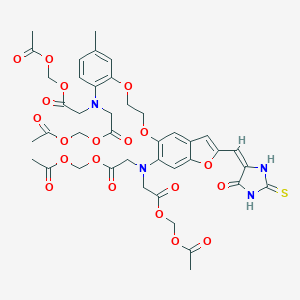

Structure

2D Structure

属性

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N4O20S/c1-23-6-7-31(44(15-36(50)61-19-57-24(2)46)16-37(51)62-20-58-25(3)47)34(10-23)55-8-9-56-35-12-28-11-29(13-30-40(54)43-41(66)42-30)65-33(28)14-32(35)45(17-38(52)63-21-59-26(4)48)18-39(53)64-22-60-27(5)49/h6-7,10-14H,8-9,15-22H2,1-5H3,(H2,42,43,54,66) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEXQZRGUKALLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C=C4C(=O)NC(=S)N4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N4O20S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101098184 | |

| Record name | Glycine, N-[2-[(acetyloxy)methoxy]-2-oxoethyl]-N-[5-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-2-[(5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-6-benzofuranyl]-, (acetyloxy)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101098184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

944.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149732-62-7 | |

| Record name | Glycine, N-[2-[(acetyloxy)methoxy]-2-oxoethyl]-N-[5-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-2-[(5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-6-benzofuranyl]-, (acetyloxy)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149732-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[2-[(acetyloxy)methoxy]-2-oxoethyl]-N-[5-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-2-[(5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-6-benzofuranyl]-, (acetyloxy)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101098184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical Framework of Fura Red S Fluorescence and Calcium Interaction

Fundamental Principles of Fura Red's Calcium-Dependent Fluorescence Modulation

This compound functions by undergoing a conformational change when it chelates calcium ions, which in turn alters its fluorescence emission characteristics.

A key characteristic of this compound is the inverse relationship between its fluorescence intensity and increasing calcium concentration. As intracellular calcium levels rise, the fluorescence emission of this compound decreases. This behavior is crucial for its application in ratiometric calcium measurements. For instance, when this compound is excited at 406 nm, an increasing signal is detected, while a concurrent decreasing signal is measured when excited at 532 nm upon calcium mobilization.

This compound exhibits distinct spectral characteristics depending on its calcium-bound or calcium-free state.

When this compound is bound to Ca²⁺, its excitation efficiency at wavelengths such as 405 nm and 488 nm decreases, leading to a diminished emission around 660 nm. Conversely, in its calcium-free state, this compound shows different spectral properties.

The excitation and emission peaks for this compound in its calcium-bound and calcium-free states are summarized in the table below:

| State | Excitation Peak (nm) | Emission Peak (nm) |

| Calcium-Bound | 435 | 639 |

| Calcium-Free | 472 | 664 |

Ratiometric Signal Generation and Interpretation with this compound

Ratiometric analysis is a preferred method for monitoring calcium flux because it corrects for artifactual changes in fluorescence that can arise from variations in indicator dye loading, changes in equipment focus, or effects of photobleaching. This technique involves measuring fluorescence at two different wavelengths and calculating a ratio, which provides a more accurate and quantitative estimate of the physiological variable of interest, such as intracellular calcium concentration.

While this compound is often used in conjunction with other dyes for ratiometric measurements, it can also be used alone for ratiometric detection, particularly in flow cytometry and confocal microscopy. This approach offers several advantages, including cost and time savings by titrating a single dye, fewer variations between assays due to differences in dye loading, and the availability of an additional channel for staining cell surface antigens. For example, in flow cytometry, ratiometric analysis of this compound can be performed by calculating the ratio of emission off a violet laser (e.g., 406 nm) over emission off a green laser (e.g., 532 nm).

This compound is frequently employed in dual-wavelength excitation ratiometric approaches, often paired with green-fluorescent calcium indicators like Fluo-3, Fluo-4, or Fluo-8. This combination allows for ratiometric analysis using a single excitation wavelength, such as 488 nm, which reduces phototoxicity compared to UV-excited probes. In such a setup, Fluo-4's fluorescence intensity increases when bound to calcium, emitting in the green region, while this compound exhibits an inverse behavior, fluorescing most intensely in the red region when not bound to calcium. The ratio of these two dyes provides a sensitive and accurate measurement of intracellular calcium levels.

A common dual-wavelength excitation approach for this compound involves excitation by a violet laser (406 nm) and a green laser (532 nm). Increases in emission are monitored off the violet laser (e.g., with 630LP and 660/20 BP filters), while decreases in emission are detected off the green laser (e.g., with 685LP and 710/50 BP filters). The this compound ratio is then calculated as the increasing signal from the violet laser over the decreasing signal from the green laser (406 nm / 532 nm).

The ratiometric method provides significant advantages in mitigating experimental artifacts, leading to more accurate and reliable calcium measurements. These advantages include:

Compensation for variations in dye loading: Ratiometric measurements are largely independent of the amount of dye loaded into individual cells, which can vary.

Correction for photobleaching: The ratio technique helps to correct for the decrease in fluorescence intensity due to photobleaching, as both wavelengths are affected proportionally.

Mitigation of instrument-related fluctuations: Ratiometric analysis minimizes artifacts caused by changes in instrument settings or focus, ensuring that the measured signal primarily reflects calcium concentration changes.

Reduced impact of cell thickness and volume changes: By taking a ratio, the effects of varying cell thickness or volume changes during an experiment are minimized.

These benefits make ratiometric calcium indicators, including this compound, powerful tools for quantitative measurements in various biological applications.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6438360 |

| Fura-2 | 57054 |

| Fluo-3 | 160454 |

| Fluo-4 | 160455 |

| Fluo-8 | 160456 |

| Indo-1 | 160457 |

Interactive Data Table: this compound Spectral Characteristics

Ratiometric Signal Generation and Interpretation with this compound

Ratiometric analysis is a preferred method for monitoring calcium flux because it corrects for artifactual changes in fluorescence that can arise from variations in indicator dye loading, changes in equipment focus, or effects of photobleaching. This technique involves measuring fluorescence at two different wavelengths and calculating a ratio, which provides a more accurate and quantitative estimate of the physiological variable of interest, such as intracellular calcium concentration.

While this compound is often used in conjunction with other dyes for ratiometric measurements, it can also be used alone for ratiometric detection, particularly in flow cytometry and confocal microscopy. This approach offers several advantages, including cost and time savings by titrating a single dye, fewer variations between assays due to differences in dye loading, and the availability of an additional channel for staining cell surface antigens. For example, in flow cytometry, ratiometric analysis of this compound can be performed by calculating the ratio of emission off a violet laser (e.g., 406 nm) over emission off a green laser (e.g., 532 nm).

This compound is frequently employed in dual-wavelength excitation ratiometric approaches, often paired with green-fluorescent calcium indicators like Fluo-3, Fluo-4, or Fluo-8. This combination allows for ratiometric analysis using a single excitation wavelength, such as 488 nm, which reduces phototoxicity compared to UV-excited probes. In such a setup, Fluo-4's fluorescence intensity increases when bound to calcium, emitting in the green region, while this compound exhibits an inverse behavior, fluorescing most intensely in the red region when not bound to calcium. The ratio of these two dyes provides a sensitive and accurate measurement of intracellular calcium levels.

A common dual-wavelength excitation approach for this compound involves excitation by a violet laser (406 nm) and a green laser (532 nm). Increases in emission are monitored off the violet laser (e.g., with 630LP and 660/20 BP filters), while decreases in emission are detected off the green laser (e.g., with 685LP and 710/50 BP filters). The this compound ratio is then calculated as the increasing signal from the violet laser over the decreasing signal from the green laser (406 nm / 532 nm).

The ratiometric method provides significant advantages in mitigating experimental artifacts, leading to more accurate and reliable calcium measurements. These advantages include:

Compensation for variations in dye loading: Ratiometric measurements are largely independent of the amount of dye loaded into individual cells, which can vary.

Correction for photobleaching: The ratio technique helps to correct for the decrease in fluorescence intensity due to photobleaching, as both wavelengths are affected proportionally.

Mitigation of instrument-related fluctuations: Ratiometric analysis minimizes artifacts caused by changes in instrument settings or focus, ensuring that the measured signal primarily reflects calcium concentration changes.

Reduced impact of cell thickness and volume changes: By taking a ratio, the effects of varying cell thickness or volume changes during an experiment are minimized.

These benefits make ratiometric calcium indicators, including this compound, powerful tools for quantitative measurements in various biological applications.

Methodological Design and Experimental Protocols for Fura Red Utilization

Quantitative Measurement Techniques Employing Fura Red

Fluorescence Microscopy and Imaging Modalities

Laser Scanning Confocal Microscopy Applications

This compound is well-suited for laser scanning confocal microscopy, allowing for ratiometric calcium measurement in single cells wikipedia.orgrevvity.comfishersci.casigmaaldrich.com. This technique provides high temporal and spatial resolution for observing intracellular calcium signals citeab.com. While this compound can be used alone for ratiometric analysis in confocal microscopy, it is frequently co-loaded with green-fluorescent, single-wavelength calcium indicators such as Fluo-3, Fluo-4, or Fluo-8 wikipedia.orguni-freiburg.de. This co-loading strategy facilitates dual-emission ratio measurements, which helps to mitigate artifacts arising from uneven dye loading or variations in cell thickness uni-freiburg.de.

When this compound is combined with Fluo-3, a rise in intracellular calcium concentration ([Ca2+]i) leads to a decrease in this compound fluorescence and a concurrent increase in Fluo-3 fluorescence, enabling ratiometric analysis citeab.comscbt.comwikipedia.org. For such applications, excitation at 488 nm is common, with emission signals collected at approximately 525 nm for Fluo-3 and 650 nm for this compound fishersci.be. Studies have demonstrated the utility of this compound in monitoring calcium dynamics in various biological systems, including IgG-induced Ca2+ oscillations in differentiated U937 cells nih.gov, calcium transients in outer hair cells wikipedia.org, and cytosolic Ca2+ distribution in living plant tissues wikipedia.org. Furthermore, it has been used to visualize calcium sparks in cardiac muscle cells nih.gov and to study neuronal calcium signaling, for instance, in Manduca sexta antennal lobe neurons, by measuring fluorescence ratios excited at 457 nm and 488 nm nih.gov.

Microphotometry for Single-Cell Analysis

This compound is a valuable indicator for ratiometric calcium ion measurement in individual cells through microphotometry wikipedia.orgwikipedia.orgrevvity.comfishersci.casigmaaldrich.com. This application often involves its use in conjunction with single excitation, green-fluorescent calcium indicators, which allows for precise quantification of calcium levels within a single cell's context wikipedia.orgrevvity.comfishersci.ca.

Flow Cytometry for Intracellular Calcium Flux Analysis

This compound is a prominent fluorescent dye employed for monitoring intracellular calcium flux via flow cytometry wikipedia.orgwikipedia.orgrevvity.comfishersci.casigmaaldrich.comnih.govnih.govuni.luvwr.comuni-freiburg.de. Its ratiometric properties are particularly advantageous for measuring calcium flux nih.govuni.luvwr.comuni-freiburg.de. A significant benefit of using this compound alone for ratiometric detection in flow cytometry is the availability of an additional channel for simultaneous characterization of cell surface markers nih.govuni.luvwr.com. This capability is crucial for robust detection of calcium flux within minority cell populations present in heterogeneous samples, such as primary human leukocytes, and allows for the measurement of both total calcium flux and the proportion of responding cells uni.luvwr.comuni-freiburg.de. The technique also supports the study of drug treatment effects by enabling the simultaneous stimulation and monitoring of both untreated and drug-treated cells uni.luvwr.comuni-freiburg.de.

For ratiometric analysis of this compound in flow cytometry, excitation is typically achieved using a Violet laser (e.g., 406 nm) and a Green laser (e.g., 532 nm) nih.govnih.govuni.luuni.lu. The emission signals are detected using specific filter sets: an increase in emission is monitored from the Violet laser (e.g., 630LP and 660/20 BP filters), while a decrease in emission is observed from the Green laser (e.g., 685LP and 710/50 BP filters) nih.govnih.govuni.lu. The ratiometric 'this compound Ratio' is subsequently calculated as the increasing signal stimulated by the Violet laser divided by the decreasing signal stimulated by the Green laser (406 nm / 532 nm) nih.govuni.luuni.lu.

When this compound binds to Ca2+, its excitation efficiency at 405 nm and 488 nm decreases, leading to a diminished emission at approximately 660 nm nih.govnih.gov. It is often used in combination with Fluo-4, AM, which exhibits an increase in fluorescence intensity upon Ca2+ binding, allowing for ratiometric assessment of calcium concentration with 488 nm excitation nih.govnih.gov. It is important to note that specific laser and filter configurations vary among different flow cytometers, necessitating optimization to identify channels that remain unaffected by changes in this compound emission, especially when performing surface marker characterization nih.govuni.lu.

Table 1: Typical Laser Excitation and Emission Filter Configurations for this compound in Flow Cytometry

| Laser Wavelength (nm) | Emission Filter Configuration (nm) | Fluorescence Change with Ca2+ Binding |

| 406 (Violet) | 630LP and 660/20 BP | Increase |

| 532 (Green) | 685LP and 710/50 BP | Decrease |

| 488 (Common) | ~660 | Decrease |

This compound enables the robust detection of calcium flux within minority cell populations, such as primary T cells and monocytes, even within heterogeneous cell samples uni.luvwr.comuni-freiburg.de. This capability allows researchers to quantify both the total calcium flux and the percentage of cells responding to a given stimulus uni.luvwr.comuni-freiburg.de. Real-time calcium flux assays using this compound provide a powerful platform for characterizing cell activation in primary cells and for accurately assessing the impact of drug treatments on receptor activation in diverse cell populations uni.luvwr.comuni-freiburg.de.

A notable application is the monitoring of chemokine-stimulated calcium flux, which can reveal that only cells expressing a specific chemokine receptor respond to their cognate ligand. This specificity helps to avoid false-negative results that might occur from analyzing the entire bulk population nih.govuni.luvwr.comuni-freiburg.de. Experimental protocols typically involve loading cells with this compound, AM, followed by stimulation with agents like ionomycin (B1663694) or specific chemokines, and then continuously recording the changes in fluorescence over time nih.govuni.luuni.lu.

Calibration Methodologies for this compound Fluorescence Data Conversion to Calcium Concentrations

Converting this compound fluorescence data into absolute intracellular calcium concentrations requires rigorous calibration procedures citeab.comscbt.comwikipedia.org. The ratiometric method for determining calcium levels is based on the following mathematical relationship:

[Ca] = Kd * (R-Rmin) / (Rmax - R) * Sf2 / Sb2

Where:

[Ca] is the free calcium ion concentration.

Kd is the dissociation constant of the this compound-calcium complex.

R is the measured fluorescence ratio.

Rmax is the fluorescence ratio under saturating calcium conditions.

Rmin is the fluorescence ratio in the absence of calcium.

Sf2 is the fluorescence intensity excited by the denominator wavelength under calcium-free conditions.

Sb2 is the fluorescence intensity excited by the denominator wavelength under saturating calcium conditions.

Accurate and reproducible calcium measurements necessitate the careful determination of these calibration constants under experimental conditions that closely mimic the actual cellular environment. The values of these constants are influenced by the specific optical elements of the imaging system, including excitation and emission filters, dichroic mirrors, and the microscope objective lens.

In Vitro Calibration Procedures for this compound

In vitro calibration procedures for this compound involve the preparation of a series of solutions with precisely known free calcium concentrations wikipedia.org. A common methodology entails creating a "zero Ca2+ sample" (e.g., containing 10 mM K2EGTA) and a "high Ca2+ sample" (e.g., containing 10 mM CaEGTA, which yields approximately 39 µM free Ca2+). These two samples are then cross-diluted to generate a range of intermediate calcium concentrations.

The this compound indicator, often in its salt form, is added to these calibration buffers. Fluorescence measurements are subsequently acquired for each solution, allowing for the generation of a standard curve by plotting the fluorescence intensity (or the fluorescence ratio for ratiometric dyes) against the known free [Ca2+]. For co-loaded systems, such as Fluo-3 and this compound, in vitro calibration has been successfully performed to convert their fluorescence ratios into [Ca2+] values. For example, an apparent Kd of 286 nM, Rmin of 0.43, and Rmax of 18 were calculated for a Fluo-3/Fura Red mixture in one study wikipedia.org. Due to Fluo-3's brighter fluorescence compared to this compound, a 1:2 mixture of Fluo-3 to this compound might be used for ratiometric confocal measurements to achieve balanced signals citeab.com. Maintaining consistency in factors such as droplet size, placement, and focusing level is crucial for ensuring the reproducibility of in vitro calibration processes.

Table 2: Key Calibration Parameters for this compound (Example with Fluo-3 Co-loading)

| Parameter | Value (Example) | Description | Source |

| Apparent Kd | 286 nM | Dissociation constant for the dye mixture wikipedia.org | wikipedia.org |

| Rmin | 0.43 | Fluorescence ratio under calcium-free conditions wikipedia.org | wikipedia.org |

| Rmax | 18 | Fluorescence ratio under saturating calcium conditions wikipedia.org | wikipedia.org |

| Fluo-3:this compound Ratio | 1:2 | Recommended loading ratio due to Fluo-3's brighter signal for ratiometric imaging citeab.com | citeab.com |

In Situ Intracellular Calibration Approaches

In situ intracellular calibration is a critical methodological step for accurate quantification of intracellular calcium ([Ca²⁺]i) using fluorescent indicators like this compound. This approach is necessitated by the observation that the dissociation constant (Kd) of calcium indicators can differ significantly in the complex cellular environment compared to in vitro solutions. Such calibration aims to establish the relationship between the dye's fluorescence signal and known calcium concentrations within the living cell.

The fundamental principle involves permeabilizing the cell membrane to calcium, typically through the application of ionophores, and subsequently exposing the cells to a series of solutions with precisely controlled free calcium concentrations. For this compound, which exhibits a decrease in fluorescence intensity with increasing intracellular Ca²⁺ concentration, a ratiometric approach is often employed. When this compound is co-loaded with a dye whose fluorescence increases with Ca²⁺ (e.g., Fluo-4 or Fluo-3), the ratio of the two dyes' fluorescence signals can be used to derive absolute [Ca²⁺]i values. This ratiometric measurement inherently corrects for variations in dye loading and cell thickness, enhancing the reliability of the data.

During in situ calibration, key parameters such as the maximum ratio (Rmax) and minimum ratio (Rmin) are determined. Rmax represents the fluorescence ratio under saturating calcium conditions, while Rmin corresponds to calcium-free conditions. These values, along with the apparent Kd of the dye in the cellular environment, are then used in a modified Grynkiewicz equation to convert experimental fluorescence ratios into [Ca²⁺]i.

For instance, studies employing a Fluo-4/Fura Red mixture have reported an operational Kd of 506 nM derived from in situ calibration using nonlinear curve fitting. In cardiac myocytes, an in vivo calibration of a Fluo-3/Fura Red mixture yielded an apparent Kd of 1.6 µM, with Rmax of 2.15 and Rmin of 0.08. In plant tissue, an in vitro calibration of Fluo-3/Fura Red indicated an apparent Kd of 286 nM, with Rmin of 0.43 and Rmax of 18. However, in vivo Rmin and Rmax values in plant tissues were found to be different (e.g., Rminv = 1.33, Rmaxv = 2.69 for vegetative apices), suggesting that complete equilibration of extra- and intracellular calcium levels might not always be achieved in living systems.

The general equation for calculating free calcium concentration from the fluorescence ratio (R) is given by: [[Ca^{2+}] = K_d \cdot Q \cdot \frac{(R - R_{min})}{(R_{max} - R)}] where Q is the ratio of fluorescence at the minimum calcium concentration to that at the maximum calcium concentration, typically at the second excitation wavelength.

The following table summarizes reported calibration parameters for this compound in combination with other calcium indicators:

| Dye Combination | Calibration Type | Apparent Kd (nM or µM) | Rmin | Rmax | Reference |

|---|---|---|---|---|---|

| Fluo-4 / this compound | In Situ (mixture) | 506 nM | 0.26 | 3.85 | |

| Fluo-3 / this compound | In Vivo (cardiac myocytes) | 1.6 µM | 0.08 | 2.15 | |

| Fluo-3 / this compound | In Vitro (plant tissue) | 286 nM | 0.43 | 18 | |

| Fluo-3 / this compound (Vegetative Apices) | In Vivo (plant tissue) | Not specified | 1.33 | 2.69 | |

| Fluo-3 / this compound (Induced Apices) | In Vivo (plant tissue) | Not specified | 1.26 | 3.45 |

Application of Ionophores and Calcium Buffers in Calibration Curves

The generation of accurate calibration curves for this compound, particularly for in situ measurements, heavily relies on the judicious application of ionophores and calcium buffers. These reagents facilitate the establishment of known intracellular calcium concentrations, which are essential for determining the dye's response characteristics.

Ionophores: Ionophores are lipophilic molecules that facilitate the movement of ions across biological membranes, thereby allowing the equilibration of intracellular and extracellular ion concentrations. For calcium indicators like this compound, ionophores such as ionomycin, A-23187, and 4-bromo A-23187 are commonly employed. The addition of an ionophore to cells loaded with this compound allows the intracellular dye to be exposed to the precisely controlled calcium concentrations of the external medium. This step is crucial for achieving the calcium-saturated (for Rmax determination) and calcium-free (for Rmin determination) states necessary for a complete calibration curve. For example, ionomycin at a concentration of 5 µM has been used to permeabilize cell membranes to calcium, enabling the manipulation of ambient [Ca²⁺]i between 0 (with EGTA) and 1.5 mM. Manganese (Mn²⁺) can also be used with ionophores to saturate the intracellular indicator, allowing for calculation of Fmin and Fmax.

Calcium Buffers: Calcium buffers are solutions designed to maintain specific free calcium concentrations. They are indispensable for creating the series of known [Ca²⁺]free solutions required for generating calibration curves. Chelators like EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) and BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) are key components of these buffers.

Calibration buffer kits typically consist of stock solutions, such as a "zero Ca²⁺ sample" (e.g., 10 mM K₂EGTA) and a "high Ca²⁺ sample" (e.g., 10 mM CaEGTA). By precisely mixing these stock solutions, a range of free calcium concentrations can be achieved, suitable for saturating indicators with Kd values in the 0.1–1 µM range, including this compound. The free calcium concentration in each buffer solution is calculated based on the known dissociation constant of the calcium chelator (e.g., EGTA), which is influenced by factors such as ionic strength, pH, and temperature.

A standard calibration curve is then generated by measuring the fluorescence intensity or ratio of this compound (or a this compound/Fluo dye combination) in each of these known calcium buffer solutions. This curve allows for the determination of the dye's Kd, which represents the calcium concentration at which the indicator is half-saturated. It is important to note that this compound exhibits its highest peak fluorescence intensity at low calcium concentrations, a characteristic that differentiates it from other indicators like Fluo-4, which show increased fluorescence with increasing calcium. The "pH-metric" method can be used to ensure the accuracy of Ca²⁺ and EGTA concentrations within these calibration buffers.

Advanced Research Applications of Fura Red Across Biological Disciplines

Studies in Neuronal Calcium Dynamics

Fura Red contributes significantly to the understanding of neuronal calcium dynamics, offering both qualitative and quantitative analysis of cytosolic calcium content. Researchers have utilized this compound AM to assess basal cytosolic calcium concentrations and their responses to stimuli, such as ionomycin (B1663694), in induced pluripotent stem cell (iPS)-derived neurons. This technique typically involves exciting this compound at 405/488 nm to derive fluorescence ratios indicative of calcium levels. While Fura-2 is a widely recognized calcium indicator in neuroscience for tracking calcium shifts, this compound's red-shifted characteristics are advantageous for certain applications, especially in multi-parameter imaging.

Investigations in Cardiac Physiology and Pathophysiology

In cardiovascular research, this compound has proven instrumental in investigating cardiac muscle contraction and vascular smooth muscle function by recording intracellular calcium ([Ca²⁺]i) transients. For instance, studies on blood- and saline-perfused rabbit hearts utilized this compound to observe calcium transient alternans, a phenomenon associated with electrical alternans and arrhythmias during ischemia. These investigations provided quantitative data on calcium levels and distribution within cardiac cells.

Table 1: Intracellular Calcium Measurements in Rabbit Hearts Using this compound

| Parameter | Value (Mean ± SE) | Compartmentation (Mean ± SE) |

| Peak Systolic [Ca²⁺]i | 663 ± 74 nM | Cytosol: 60 ± 3% |

| End-Diastolic [Ca²⁺]i | 279 ± 59 nM | Organelles: 12 ± 2% |

| Autofluorescence + Deesterified this compound: 29 ± 4% |

Furthermore, in cardiac myocytes, a mixture of Fluo-3 and this compound has been employed with laser-scanning confocal microscopy and flash photolysis to achieve subcellularly uniform control of [Ca²⁺]i. An in vivo calibration of this indicator mixture in cardiac myocytes yielded specific parameters for calcium binding.

Table 2: In Vivo Calibration Parameters for Fluo-3/Fura Red Mixture in Cardiac Myocytes

| Parameter | Value (Mean) |

| Apparent K(D) | 1.6 µM |

| Rmax | 2.15 |

| Rmin | 0.08 |

| Hill-coefficient | 0.75 |

Applications in Immune Cell Signaling and Activation

This compound is a valuable tool for studying calcium signaling in immune cells, particularly for monitoring intracellular calcium flux via flow cytometry. Its utility has been demonstrated in investigations of natural killer (NK) cell activation. In these studies, this compound AM, excited at 406 nm (when bound to Ca²⁺) and 488 nm (when unbound), with emission at 670 nm, allowed for the ratiometric detection of changes in intracellular calcium concentration. Research has shown that exogenous calcium, such as that released from alginate dressings or direct CaCl₂ solutions, can induce intracellular calcium signaling and activation in NK cells. The compound has also been used to explore the effects of calcium channel blockers, like Thapsigargin and 2-Aminoethoxydiphenyl borate (B1201080) (2-APB), on calcium influx in NK cells, providing insights into the mechanisms of immune cell activation.

Analysis of Calcium Homeostasis in Plant Tissues

This compound, often in conjunction with Fluo-3, has been successfully applied to visualize cytosolic [Ca²⁺] distribution in living plant tissues, including Chenopodium rubrum. This dual-probe approach is crucial for ratiometric measurements, which help to compensate for potential variations in dye loading or tissue thickness, thereby enhancing measurement accuracy. In vitro calibration of the Fluo-3/Fura Red mixture for plant tissue provided specific binding characteristics.

Table 3: In Vitro Calibration Parameters for Fluo-3/Fura Red Mixture in Plant Tissue

| Parameter | Value (Mean) |

| Apparent K(D) | 286 nM |

| R(min) | 0.43 |

| R(max) | 18 |

Furthermore, comparative in vivo determinations of extreme ratio values in Chenopodium rubrum revealed distinct cytosolic [Ca²⁺] patterns between vegetative apices and those induced to flower. An increase in the average intracellular calcium concentration in the meristem from approximately 150 nM to 270 nM was observed.

Table 4: In Vivo Ratio Values for Fluo-3/Fura Red in Chenopodium rubrum Apical Tissue

| Apex Condition | R(minv) (Mean) | R(maxv) (Mean) |

| Vegetative Apices | 1.33 | 2.69 |

| Flowering-Induced Apices | 1.26 | 3.45 |

Exploration of Calcium Signaling in Subcellular Compartments

This compound has been instrumental in exploring calcium signaling within specific subcellular compartments. Studies have indicated that this compound can exhibit marked compartmentalization within mitochondria and/or the endoplasmic reticulum (ER) in loaded cells. This characteristic allows researchers to investigate calcium dynamics in these organelles. For example, this compound was utilized to determine total and exchangeable calcium within the food vacuole and cytoplasm of Plasmodium falciparum-infected erythrocytes. Apparent free Ca²⁺ concentrations were measured at approximately 90 nM in the host erythrocyte cytosol, 350 nM in the parasite cytoplasm, and 400 nM in the food vacuole. Notably, this compound's fluorescence decreases upon calcium binding, with its emission ratio (F458 nm/F488 nm) increasing as calcium concentration rises, providing a unique ratiometric response for compartmental analysis. It has been noted that this compound can load into both cytosolic and mitochondrial compartments.

Multi-Parameter Imaging and Dual-Labeling Experiments with this compound

This compound's red-shifted fluorescence, with an emission maximum around 650 nm, makes it an excellent candidate for multi-parameter imaging and dual-labeling experiments. It is frequently paired with green-fluorescent indicators such as Fluo-3, Fluo-4, Fluo-8, or genetically encoded green fluorescent proteins (GFPs). This combination enables ratiometric measurements where the fluorescence intensity of the green dye (e.g., Fluo-3) increases with calcium binding, while this compound's fluorescence simultaneously decreases, often yielding an isosbestic point when dye concentrations are constant within the region of interest. This dual-emission ratio approach significantly enhances measurement accuracy by compensating for artifacts arising from uneven dye loading or variations in cell thickness. The ability to excite this compound with visible light (e.g., 488 nm) further minimizes phototoxicity and ensures compatibility with standard confocal microscopes and flow cytometers, facilitating simultaneous monitoring of calcium concentrations alongside other cellular parameters. Dual-color experiments using this compound and Fluo-3 have been successfully conducted in vitro using one-photon excitation, demonstrating its versatility in complex experimental setups.

Challenges, Methodological Considerations, and Comparative Analysis of Fura Red

Impact of Environmental Variables on Fura Red Fluorescence Properties

The fluorescent behavior of this compound is significantly influenced by environmental parameters such as temperature, pH, hydrostatic pressure, and ionic strength nih.govaatbio.comnih.govd-nb.info.

Temperature variations can markedly affect this compound's fluorescence. Research indicates that the fluorescence intensity of this compound decreases by approximately 2–3% per degree Celsius rise within the temperature range of 20–37°C . This temperature sensitivity underscores the importance of maintaining stable and controlled thermal conditions during experiments to prevent artifacts in fluorescence measurements.

This compound also exhibits pH sensitivity. Its optimal performance range is typically between pH 6.8 and 7.4 . A decrease in pH below 6.0 can lead to a significant drop in fluorescence, with a reported reduction of 15% . While individual fluorescence intensities at different excitation wavelengths (e.g., 458 nm and 488 nm) show a slight pH dependence, the ratiometric measurement (R 458/488) of this compound has been observed to be largely pH independent over the tested pH range of 5.00 to 7.83 researchgate.net. This pH stability of the ratiometric signal is a critical advantage for quantitative measurements in biological systems where pH can fluctuate.

The following table summarizes the observed environmental impacts on this compound fluorescence:

| Environmental Variable | Impact on this compound Fluorescence | Quantitative Data | Source |

| Temperature | Decreases with rising temperature | 2–3% decrease per °C (20–37°C) | |

| pH | Optimal at pH 6.8–7.4; decreases at lower pH | 15% drop at pH < 6.0; ratio largely pH independent | researchgate.net |

| Hydrostatic Pressure | Decreases linearly with increasing pressure | 0.10% decrease per MPa (10% per 100 MPa) | nih.govnih.govd-nb.infoplos.orgplos.org |

| Ionic Strength | Strongly influences fluorescent behavior | Not explicitly quantified in snippets | nih.govaatbio.comnih.govd-nb.info |

Signal-to-Noise Considerations and Fluorescence Quantum Efficiency

A significant consideration when using this compound is its relatively low fluorescence quantum yield. In its Ca²⁺-free form, the quantum yield (Φ) is reported to be 0.013 researchgate.netoptica.org. This low quantum yield means that this compound fluorescence can be quite dim, potentially leading to a low signal-to-noise ratio (SNR) in experimental data researchgate.netoptica.org. To compensate for this, higher concentrations of the dye may be necessary to achieve adequate signal levels optica.orgthermofisher.com. However, using higher dye concentrations can introduce other issues, such as increased compartmentalization and buffering of calcium ions optica.org.

Quantitative Accuracy and Potential for Dye Saturation Artifacts

This compound is a ratiometric fluorescent calcium indicator, which is a key advantage for quantitative accuracy aatbio.comnih.gov. Ratiometric measurements involve taking the ratio of fluorescence signals at two different wavelengths, which inherently minimizes artifacts arising from factors such as uneven dye loading, dye leakage, photobleaching, and variations in cell thickness aatbio.comnih.govthermofisher.comthermofisher.comaatbio.com. This capability allows for more precise measurements of intracellular Ca²⁺ concentrations aatbio.comnih.gov.

While this compound offers a broader linear response range compared to some other indicators like Fluo-4, the potential for dye saturation artifacts still exists . Dye saturation occurs when the concentration of calcium ions exceeds the binding capacity of the indicator, leading to a non-linear or plateaued fluorescence response that no longer accurately reflects the true Ca²⁺ concentration. To validate the maximal responses and ensure the dye is not saturated, it is crucial to use Ca²⁺ ionophores (e.g., ionomycin) to induce maximal calcium responses during calibration .

Addressing Artifacts in Fluorescence Measurements

Several strategies are employed to address common artifacts encountered during fluorescence measurements with this compound.

Uneven dye loading and dye leakage are common challenges in live-cell calcium imaging that can compromise quantitative accuracy aatbio.comnih.govthermofisher.comthermofisher.compsu.edu. This compound, particularly when used in a ratiometric approach, offers a robust solution to these issues aatbio.comnih.govaatbio.com. By measuring the ratio of fluorescence intensities at two different wavelengths (e.g., 458 nm and 488 nm excitation with a fixed emission, or dual emission when paired with another dye like Fluo-3 or Fluo-4), variations caused by differences in dye concentration, cell thickness, or instrument settings are effectively compensated for aatbio.comnih.govthermofisher.comthermofisher.comaatbio.compsu.eduresearchgate.net. This ratiometric analysis significantly enhances the accuracy of intracellular Ca²⁺ measurements aatbio.com.

To mitigate dye leakage, this compound is often introduced into cells in its cell-permeant acetoxymethyl (AM) ester form aatbio.com. Once inside the cell, intracellular esterases cleave the AM group, converting the dye into its membrane-impermeant form, thereby trapping it within the cytoplasm . This mechanism ensures better retention of the dye within the cell over the course of an experiment. Measurements with ratiometric indicators can typically be made for up to an hour without significant loss of fluorescence due to leakage or photobleaching thermofisher.comthermofisher.com.

Future Directions and Emerging Research Avenues for Fura Red

Development of Next-Generation Fura Red Analogs with Enhanced Properties

While this compound has been instrumental in calcium imaging, the quest for indicators with improved photophysical properties, such as longer excitation wavelengths to minimize cellular damage and autofluorescence, has led to the development of new fluorescent dyes. These next-generation analogs aim to provide better signal-to-noise ratios, greater photostability, and suitability for multiplexing with other fluorescent probes. aatbio.comnih.gov

One such example is Cal Red™ R525/650, a ratiometric fluorescent calcium indicator that can be excited by visible light around 488 nm. aatbio.com This is a significant advantage over traditional UV-excitable indicators. Upon binding to calcium, Cal Red™ R525/650 exhibits an increase in emission at 525 nm and a decrease at 650 nm. aatbio.com This allows for robust ratiometric measurements and boasts a significantly higher signal-to-noise ratio compared to this compound. aatbio.com

Another family of indicators, the Asante Calcium Red (ACR) dyes, were developed to provide long-wavelength excitation options. nih.gov These indicators can be used in either single-wavelength or ratiometric modes and are designed for compatibility with commonly used fluorescent proteins like GFP. nih.gov

The development of such analogs with red-shifted spectra and enhanced brightness represents a key future direction, promising more sensitive and less invasive methods for calcium imaging in living cells. nordicbiosite.comionbiosciences.com

Table 1: Comparison of this compound and Next-Generation Analogs

| Indicator | Excitation (Ca²⁺-free/Ca²⁺-bound) | Emission (Ca²⁺-free/Ca²⁺-bound) | Key Advantages |

|---|---|---|---|

| This compound | ~488 nm / ~405 nm | ~660 nm | Ratiometric capabilities. medchemexpress.comfluorofinder.com |

| Cal Red™ R525/650 | ~488 nm | 650 nm / 525 nm | Visible light excitation, higher S/N ratio than this compound. aatbio.com |

| Fura-8™ | ~410 nm / ~365 nm | ~525 nm | Red-shifted spectrum compared to Fura-2, higher signal-to-background ratio. nordicbiosite.com |

| Asante Calcium Red (ACR-1) | 450-490 nm / 540 nm | ~530 nm / ~640 nm | Long-wavelength excitation, can be used ratiometrically, compatible with GFP. nih.gov |

Integration of this compound with Advanced Imaging Technologies

The utility of this compound is significantly amplified when combined with advanced imaging platforms that allow for high-resolution, multi-parameter analysis. The integration of this compound with technologies like flow cytometry and confocal microscopy has opened new avenues for cellular analysis.

Flow Cytometry: A significant advancement is the use of this compound for ratiometric analysis of calcium flux in flow cytometry. nih.govresearchgate.net This technique allows for the simultaneous measurement of intracellular calcium changes in thousands of individual cells within a heterogeneous population. semanticscholar.org By exciting this compound with violet (e.g., 406 nm) and green (e.g., 532 nm) lasers, a ratiometric signal (406 nm emission / 532 nm emission) can be calculated, providing a robust measure of calcium mobilization. nih.govresearchgate.netplos.org This approach has several advantages: it allows for the characterization of calcium flux in specific, rare cell subsets identified by surface markers, enables the study of drug effects on distinct cell populations simultaneously, and provides an additional channel for surface marker analysis by using a single calcium dye. nih.govsemanticscholar.org

Confocal Microscopy: The combination of this compound with other fluorescent indicators, such as Fluo-3, in laser scanning confocal microscopy allows for the detailed spatial and temporal resolution of calcium oscillations. medchemexpress.com This dual-dye loading technique can provide more comprehensive information about the complex dynamics of intracellular calcium signaling.

Advanced Illumination and Acquisition: Modern imaging systems featuring rapid-switching LED light sources and sensitive image acquisition solutions can enhance ratiometric experiments using this compound and its analogs. coolled.com These technologies offer precise temporal control (<7 µs TTL triggering) and a wide range of excitation wavelengths, which helps to improve contrast and reduce phototoxicity and photobleaching, leading to more accurate experimental results. coolled.com

Table 2: this compound Integration with Imaging Technologies

| Technology | Principle of Integration | Key Research Findings & Applications |

|---|---|---|

| Flow Cytometry | Ratiometric analysis using dual-laser excitation (e.g., Violet and Green lasers) to measure emission shifts. medchemexpress.comnih.govmedchemexpress.com | Enables robust detection of calcium flux in minority cell populations within heterogeneous samples; allows simultaneous analysis of untreated and drug-treated cells. nih.govsemanticscholar.org |

| Confocal Microscopy | Co-loading with other calcium indicators (e.g., Fluo-3) for multi-parameter imaging of Ca²⁺ dynamics. medchemexpress.com | Provides high-resolution spatial and temporal information on complex calcium signals like intracellular oscillations. |

| High-Speed LED Illumination | Utilizes fast-switching, multi-wavelength LED systems for precise excitation control. coolled.com | Enhances temporal resolution, improves signal-to-noise, and reduces phototoxicity, leading to more accurate ratiometric measurements. coolled.com |

Novel Experimental Designs Utilizing this compound for Complex Biological Questions

The unique properties of this compound have enabled researchers to design innovative experiments to investigate complex physiological and pathological processes.

One novel application involves studying the effects of environmental stressors, such as high hydrostatic pressure, on cellular calcium homeostasis. Researchers have used this compound to monitor pressure-induced changes in intracellular calcium in real-time. nih.govplos.org These studies have revealed that the fluorescence intensity of this compound is less affected by pressure compared to other dyes like Fluo-4, making it a more reliable indicator for high-pressure bioscience research. nih.govplos.org Specifically, this compound's fluorescence intensity is reduced by approximately 10% per 100 MPa of pressure. nih.gov

Another innovative experimental design uses this compound in flow cytometry to simultaneously assess the efficacy of drugs on receptor activation. nih.govsemanticscholar.org In this setup, researchers can distinguish between vehicle-treated and drug-treated cells within the same sample by labeling them with different fluorescently-conjugated antibodies. This allows for the direct comparison of chemokine-stimulated calcium flux, providing a more accurate assessment of drug effects by circumventing technical variations between separate samples. nih.gov

Furthermore, this compound has been microinjected into intact single muscle fibers to precisely measure resting myoplasmic free calcium concentrations and to study the dynamics of calcium release during electrical stimulation. nih.govnih.gov In these experiments, it was observed that a significant fraction of this compound molecules bind to large molecular weight constituents within the muscle cell cytoplasm. nih.govnih.gov This binding alters the indicator's apparent dissociation constant for Ca²⁺, a critical factor that must be accounted for when calculating intracellular calcium concentrations. nih.govnih.gov These studies highlight the sophisticated application of this compound to probe fundamental questions in muscle physiology.

常见问题

Q. What are the fundamental principles of Fura Red in intracellular calcium imaging?

this compound is a visible-light-excitable ratiometric dye used to measure intracellular calcium (Ca²⁺) levels. Unlike UV-excited probes (e.g., Fura-2), this compound pairs with green-fluorescent Ca²⁺ indicators (e.g., Fluo-8) for dual-wavelength detection. This allows ratiometric analysis using a single excitation wavelength (e.g., 488 nm), reducing phototoxicity and enabling simultaneous multi-parameter assays (e.g., oxidative burst detection with rhodamine derivatives) .

Q. What is the recommended protocol for loading this compound into primary cells?

this compound AM (acetoxymethyl ester) is cell-permeant and loaded via incubation (typically 30–60 minutes at 37°C). Intracellular esterases cleave the AM ester, trapping the dye. Optimal concentrations range from 1–10 μM, with higher doses risking cytotoxicity. Post-loading, cells should be washed to remove extracellular dye .

Q. Why is this compound advantageous over UV-excited ratiometric probes?

this compound’s visible-light excitation (488 nm) minimizes cellular photodamage compared to UV-dependent probes. Its large Stokes shift (~140 nm) enables multiplexing with fluorescein-based dyes, facilitating simultaneous detection of Ca²⁺ flux and other parameters (e.g., mitochondrial membrane potential) in live-cell imaging or flow cytometry .

Advanced Research Questions

Q. How can researchers optimize ratiometric this compound data in multi-parameter flow cytometry?

- Channel Selection : Identify fluorescence channels unaffected by this compound’s emission shifts during Ca²⁺ flux. For example, on an LSRII SORP cytometer, AlexaFluor488 (530/30 nm) and APC (660/20 nm) channels remain stable and can be used for surface marker detection .

- Gating Strategies : Exclude cell doublets and non-viable cells using forward/side scatter and viability dyes. Use time-resolved analysis to capture dynamic Ca²⁺ responses (e.g., 20-second baseline recording pre-stimulation) .

Q. How should contradictory data between this compound and single-wavelength probes (e.g., Fluo-4) be resolved?

Discrepancies may arise from:

- Dye Saturation : Fluo-4’s linear response range is narrower than this compound’s ratiometric output. Validate using Ca²⁺ ionophores (e.g., ionomycin) to induce maximal responses.

- Compartmentalization : this compound’s cytosolic retention may differ from other dyes. Perform calibration with Ca²⁺ buffers (e.g., EGTA/BAPTA) to standardize intracellular dye behavior .

Q. What experimental controls are critical for validating this compound-based Ca²⁺ flux assays?

- Negative Controls : Use Ca²⁺-free buffers with EGTA to chelate extracellular Ca²⁺.

- Pharmacological Controls : Apply thapsigargin (ER Ca²⁺ depletion) or cyclopiazonic acid (SERCA inhibitor) to isolate store-operated Ca²⁺ entry (SOCE).

- Kinetic Validation : Compare time-to-peak and decay rates across replicates to ensure reproducibility .

Q. How can this compound be integrated with optogenetic tools for dynamic Ca²⁺ manipulation?

Pair this compound with light-gated ion channels (e.g., Channelrhodopsin for Ca²⁺ influx). Use synchronized imaging/flow systems to correlate optogenetic activation with ratiometric Ca²⁺ signals. Ensure minimal spectral overlap between this compound and optogenetic actuators (e.g., blue-light tools) .

Methodological and Data Analysis Challenges

Q. What statistical approaches are suitable for analyzing ratiometric this compound data?

- Normalization : Express data as ΔF/F₀ (fold change over baseline) or 406 nm/532 nm ratio (FlowJo Kinetics Tool).

- Time-Series Analysis : Use non-parametric tests (e.g., Wilcoxon signed-rank) for non-Gaussian distributed kinetic data.

- Population Heterogeneity : Apply clustering algorithms (e.g., t-SNE) to identify subpopulations with divergent Ca²⁺ responses .

Q. How can researchers address low signal-to-noise ratios in this compound experiments?

- Dye Concentration Titration : Test 0.5–2 μM this compound AM to balance signal intensity and cytotoxicity.

- Excitation Optimization : Use laser lines matched to this compound’s excitation spectrum (e.g., 488 nm for Fluo-8 pairing).

- Background Subtraction : Acquire autofluorescence controls from unloaded cells .

Q. What are the limitations of this compound in studying organelle-specific Ca²⁺ dynamics?

this compound predominantly localizes to the cytosol. For organelle-specific measurements (e.g., ER or mitochondrial Ca²⁺), use targeted probes (e.g., ER-Tracker Red) or genetically encoded indicators (e.g., GCaMP6f) alongside this compound, ensuring spectral separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。